(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid
Overview
Description
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is a chiral amino acid derivative with significant importance in organic chemistry and biochemistry. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is often used as a building block in the synthesis of various bioactive molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid can be achieved through several enantioselective methods. One common approach involves the use of chiral catalysts to introduce the amino and hydroxy groups in a stereoselective manner. For example, the enantioselective introduction of amino and hydroxy groups to olefinic acids can be achieved through asymmetric epoxidation, dihydroxylation, or aminohydroxylation . Another method involves the use of β-lactams, which are synthesized through a Staudinger reaction between ketene and imine, followed by hydrolysis to yield the desired amino acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction parameters, leading to improved reaction rates and product quality.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired stereochemistry and product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone regenerates the hydroxy group. Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique stereochemistry.
Mechanism of Action
The mechanism of action of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it can act as an inhibitor of enzymes such as angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure . The compound’s stereochemistry is crucial for its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral amino acid derivative with similar stereochemistry, used in the study of excitatory amino acid transporters.
(2S,3R)-α-hydroxy-β-aminodecanoic acid: A non-proteinogenic amino acid found in natural products like microginin, used as an antihypertensive agent.
Uniqueness
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to act as a chiral building block and its applications in various fields highlight its importance in scientific research and industry.
Properties
IUPAC Name |
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSJMFGYNFIFRK-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974964 | |
Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59554-14-2 | |
Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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